molecular formula C31H31N5O3S6 B12366382 10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

Cat. No.: B12366382
M. Wt: 714.0 g/mol
InChI Key: HKGJIANAJNXAEJ-UHFFFAOYSA-N
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Description

The compound 10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile is a complex organic molecule featuring multiple functional groups, including triazole, aminohexyl, and trithiatricyclo structures

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

Molecular Formula

C31H31N5O3S6

Molecular Weight

714.0 g/mol

IUPAC Name

10-[10-[[1-(6-aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C31H31N5O3S6/c1-15-21(14-39-13-19-12-36(35-34-19)10-8-6-5-7-9-32)41-26-22(15)42-24-17(3)23(43-27(24)26)25-18(4)31-29(44-25)28-30(45(31,37)38)16(2)20(11-33)40-28/h12H,5-10,13-14,32H2,1-4H3

InChI Key

HKGJIANAJNXAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN

Origin of Product

United States

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